1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Chiral Resolution Synthetic Intermediate Enantiomeric Purity

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9), also known as Methyl 1-Cbz-pyrrolidine-3-carboxylate, is a racemic mixture of a pyrrolidine-based dicarboxylate ester. It is characterized by a benzyl (Cbz) protecting group at the 1-position nitrogen and a methyl ester at the 3-position carboxyl group.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 188847-00-9
Cat. No. B1339007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
CAS188847-00-9
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyJZDIVDBVWXFEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9): Structural Identity and Core Function as a Pyrrolidine Building Block


1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9), also known as Methyl 1-Cbz-pyrrolidine-3-carboxylate, is a racemic mixture of a pyrrolidine-based dicarboxylate ester. It is characterized by a benzyl (Cbz) protecting group at the 1-position nitrogen and a methyl ester at the 3-position carboxyl group [1]. With a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol, this compound functions primarily as a versatile building block or synthetic intermediate in organic and medicinal chemistry [2]. Its bifunctional structure, featuring two differentiated ester moieties, allows for selective deprotection strategies (e.g., hydrogenolysis of the Cbz group or hydrolysis of the methyl ester), enabling its use in the construction of more complex molecules, including chiral pyrrolidine derivatives . Unlike its free carboxylic acid analog (CAS 188527-21-1), the dual-ester structure of CAS 188847-00-9 offers distinct synthetic advantages in orthogonal protection schemes.

Why a General 'Pyrrolidine Ester' Cannot Replace 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9) in Synthetic Sequences


The procurement of a generic pyrrolidine ester or a close analog (e.g., the free acid 1-Cbz-pyrrolidine-3-carboxylic acid, or the alternative N-protected 1-Boc derivative) cannot simply substitute for CAS 188847-00-9 without significant, and often costly, synthetic route re-validation. The compound's value lies in its specific, orthogonal protecting group strategy: the Cbz (benzyl) group at the nitrogen and the methyl ester at the carboxylic acid. This exact combination is not interchangeable. For example, using the free acid 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 188527-21-1) would require an additional esterification step before the nitrogen protecting group could be selectively removed, adding time, cost, and potentially lowering overall yield . Similarly, substituting the Cbz group for a Boc group (e.g., in 1-Boc-3-pyrrolidinecarboxylic acid methyl ester, CAS 122684-33-7) would fundamentally alter the deprotection conditions (acidic vs. hydrogenolytic), which can be incompatible with acid-sensitive functionalities elsewhere in a complex molecule [1]. The specific structural and electronic properties of the benzyl ester versus a tert-butyl ester also influence solubility and reactivity, which are critical parameters in both batch and flow chemistry [2]. Therefore, deviation from this exact building block necessitates a re-evaluation of entire synthetic schemes.

Quantitative Differentiation Evidence for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9) vs. Comparators


Impact of Chiral Purity on Downstream Synthesis: Racemic Mixture vs. Single Enantiomers of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

This differentiation is crucial for applications requiring a racemic mixture versus a single enantiomer. CAS 188847-00-9 is supplied as a racemic mixture, which is advantageous for early-stage research, racemic synthesis, or as a starting point for chiral resolution . In contrast, the single enantiomers, (R)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 1217655-90-7) and (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 313706-14-8), are significantly more expensive and are reserved for stereospecific synthesis where enantiomeric purity is non-negotiable . The racemate provides a more cost-effective and versatile entry point for projects where stereochemistry is either not relevant or is to be introduced via an asymmetric step later in the sequence. Using an expensive single enantiomer for a racemic synthesis is economically inefficient, while using the racemate for a stereospecific synthesis will lead to a 50% loss of material and a complex separation. This is a direct head-to-head comparison based on procurement cost and application scope.

Chiral Resolution Synthetic Intermediate Enantiomeric Purity Pyrrolidine Derivatives

Synthetic Efficiency: Orthogonal Deprotection of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate vs. Free Acid

The key differentiation lies in the orthogonal protection strategy enabled by the methyl ester in CAS 188847-00-9. A common synthetic sequence involves selective hydrolysis of the methyl ester to the free carboxylic acid while leaving the Cbz group intact, or vice versa . A direct comparator is 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (CAS 188527-21-1), the free acid analog . Starting with the free acid would require an additional esterification step if the methyl ester is required for subsequent transformations. This adds at least one synthetic step, consumes reagents, and reduces overall yield. In a published patent procedure, a related analog, 1-benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate, was hydrolyzed using LiOH in ethanol at 78°C for 1 hour, demonstrating a practical, high-yielding transformation . This establishes a baseline for the expected reaction efficiency. Substituting the free acid analog would necessitate reversing this step (i.e., esterification), a process that can be lower-yielding and more time-consuming.

Protecting Group Chemistry Orthogonal Synthesis Reaction Yield Cbz Deprotection

Commercial Availability and Verified Purity for Reproducible Research: CAS 188847-00-9 vs. Less Common Derivatives

For consistent and reproducible research, the reliability of the supply chain and verified purity are paramount. CAS 188847-00-9 is a widely available, well-characterized compound with a documented purity standard of ≥98% across multiple major vendors . This is supported by analytical data packages (NMR, HPLC, LC-MS) . In contrast, more specialized derivatives, such as 1-tert-butyl 3-methyl 3-(4-bromo-2-chlorophenyl)pyrrolidine-1,3-dicarboxylate [1], are not as widely stocked and may require custom synthesis, leading to longer lead times, higher costs, and potential batch-to-batch variability. The high commercial availability of CAS 188847-00-9 ensures faster procurement, competitive pricing, and access to robust analytical documentation, which are essential for ensuring that results can be replicated across different labs and over time.

Reproducibility Supply Chain Chemical Purity Quality Control

Optimal Application Scenarios for Procuring 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS 188847-00-9)


Early-Stage Medicinal Chemistry for Chiral Pyrrolidine Scaffolds

In early-stage drug discovery, CAS 188847-00-9 is the ideal starting material for exploring pyrrolidine-based analogs. As a racemic mixture, it provides a cost-effective and versatile platform for initial structure-activity relationship (SAR) studies. Researchers can use it to generate libraries of compounds, and if a promising hit is found, the synthetic route can later be adapted to use the more expensive single enantiomers (CAS 1217655-90-7 or CAS 313706-14-8) for advanced lead optimization . This approach minimizes initial investment while maximizing chemical space exploration.

Process Development Requiring Orthogonal Protecting Group Strategies

For process chemists developing a scalable synthetic route, the orthogonal protection of CAS 188847-00-9 is a critical advantage. The ability to selectively cleave the Cbz group under hydrogenation conditions or hydrolyze the methyl ester under basic or enzymatic conditions allows for convergent synthesis and late-stage functionalization . This flexibility is essential for designing efficient, high-yielding manufacturing processes and avoiding costly protecting group interconversions, directly addressing the evidence of synthetic step efficiency established previously .

Synthesis of Neurological and Oncological Research Candidates

Chiral pyrrolidine derivatives are frequently used as intermediates in the synthesis of bioactive molecules targeting neurological and oncological pathways . CAS 188847-00-9 serves as a fundamental building block for constructing these complex molecules. Its reliable, high-purity supply ensures that research into these therapeutic areas can proceed without interruption from sourcing issues, a key consideration for long-term, multi-year research programs where material consistency is paramount.

Academic and Contract Research Laboratories Requiring Reproducible and Verified Building Blocks

For laboratories where reproducibility and material traceability are non-negotiable, CAS 188847-00-9 is the preferred choice. Its widespread availability from major vendors with certified purity (≥98%) and full analytical data packages (NMR, HPLC, LC-MS) ensures that experimental results can be confidently published and replicated. This contrasts with sourcing less common or custom-synthesized analogs, where batch-to-batch variability can introduce significant experimental uncertainty.

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